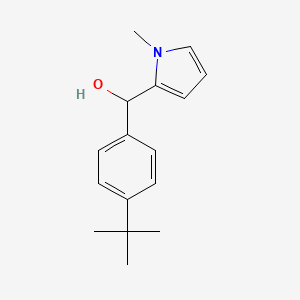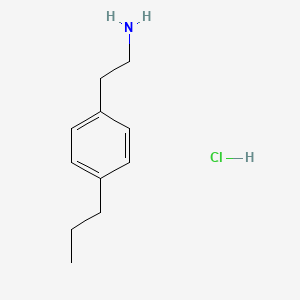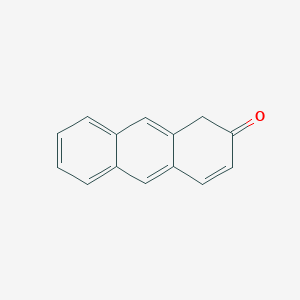
21,23-Formylidene-2-(N-hydro)-15-methoxyrifamycin S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
21,23-Formylidene-2-(N-hydro)-15-methoxyrifamycin S is a derivative of rifamycin, a well-known antibiotic. Rifamycins are a group of antibiotics that are particularly effective against mycobacteria, including the bacteria that cause tuberculosis. This compound is of interest due to its potential enhanced activity and stability compared to other rifamycin derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 21,23-Formylidene-2-(N-hydro)-15-methoxyrifamycin S typically involves multiple steps starting from rifamycin S. The key steps include:
Formylation: Introduction of the formyl group at the 21,23 positions.
Hydroxylation: Introduction of the hydroxyl group at the 2-position.
Methoxylation: Introduction of the methoxy group at the 15-position.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions that are scalable and cost-effective.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering its antibiotic activity.
Reduction: Reduction reactions can modify the functional groups, affecting the compound’s stability and activity.
Substitution: Various substitution reactions can be performed to introduce different functional groups, potentially enhancing its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield different rifamycin derivatives with altered antibiotic properties.
科学的研究の応用
Chemistry: Used as a starting material for the synthesis of other rifamycin derivatives.
Biology: Studied for its interactions with bacterial enzymes and its mechanism of action.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Potential use in the development of new antibiotics and other pharmaceutical products.
作用機序
The mechanism of action of 21,23-Formylidene-2-(N-hydro)-15-methoxyrifamycin S likely involves inhibition of bacterial RNA polymerase, similar to other rifamycin derivatives. This inhibition prevents the bacteria from synthesizing RNA, ultimately leading to cell death. The specific molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Rifampicin: A well-known rifamycin derivative with broad-spectrum antibiotic activity.
Rifabutin: Another rifamycin derivative used to treat tuberculosis and other bacterial infections.
Rifapentine: Used in the treatment of tuberculosis, with a longer half-life than rifampicin.
Uniqueness
21,23-Formylidene-2-(N-hydro)-15-methoxyrifamycin S may offer enhanced stability and activity compared to these similar compounds, making it a promising candidate for further research and development.
特性
CAS番号 |
172097-94-8 |
|---|---|
分子式 |
C39H49NO13 |
分子量 |
739.8 g/mol |
IUPAC名 |
methyl (2Z,4E,6S)-6-[(4S,5R,6R)-6-[(E,2R,3R,4R,5S)-3-acetyloxy-7-[(2S)-7-amino-5-hydroxy-2,4-dimethyl-1,6,9-trioxobenzo[e][1]benzofuran-2-yl]oxy-5-methoxy-4-methylhept-6-en-2-yl]-5-methyl-1,3-dioxan-4-yl]-2-methylhepta-2,4-dienoate |
InChI |
InChI=1S/C39H49NO13/c1-18(12-11-13-19(2)38(46)48-10)33-22(5)34(50-17-49-33)23(6)35(52-24(7)41)20(3)27(47-9)14-15-51-39(8)37(45)30-28-26(42)16-25(40)32(44)29(28)31(43)21(4)36(30)53-39/h11-16,18,20,22-23,27,33-35,43H,17,40H2,1-10H3/b12-11+,15-14+,19-13-/t18-,20+,22+,23+,27-,33-,34+,35+,39-/m0/s1 |
InChIキー |
DSENJKTYHISXOX-CXCQMCIVSA-N |
異性体SMILES |
C[C@@H]1[C@@H](OCO[C@H]1[C@@H](C)[C@@H]([C@H](C)[C@H](/C=C/O[C@@]2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)N)O)C)C)OC)OC(=O)C)[C@@H](C)/C=C/C=C(/C)\C(=O)OC |
正規SMILES |
CC1C(OCOC1C(C)C(C(C)C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)N)O)C)C)OC)OC(=O)C)C(C)C=CC=C(C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


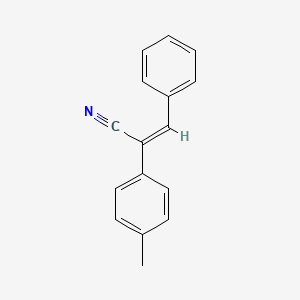

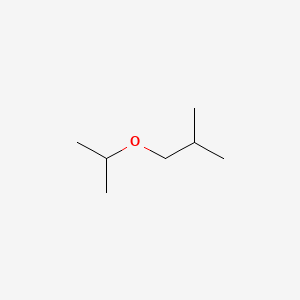
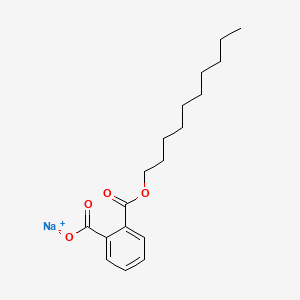
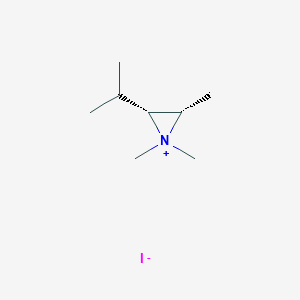
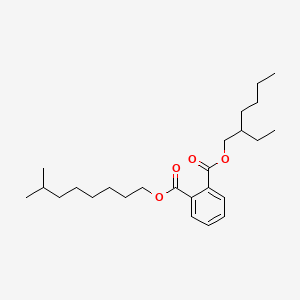
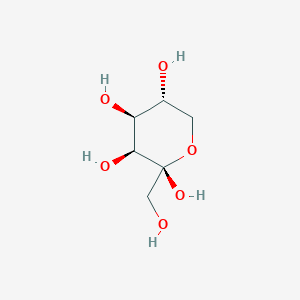
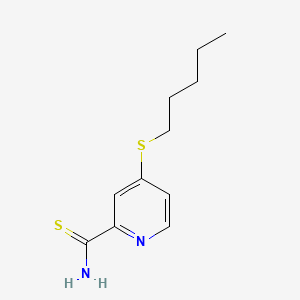

![3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime](/img/structure/B12655087.png)
